

# An In-depth Technical Guide to 4,4-Dimethylpentanoic Acid

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## Compound of Interest

Compound Name: 4,4-Dimethylpentanoic acid

Cat. No.: B072436

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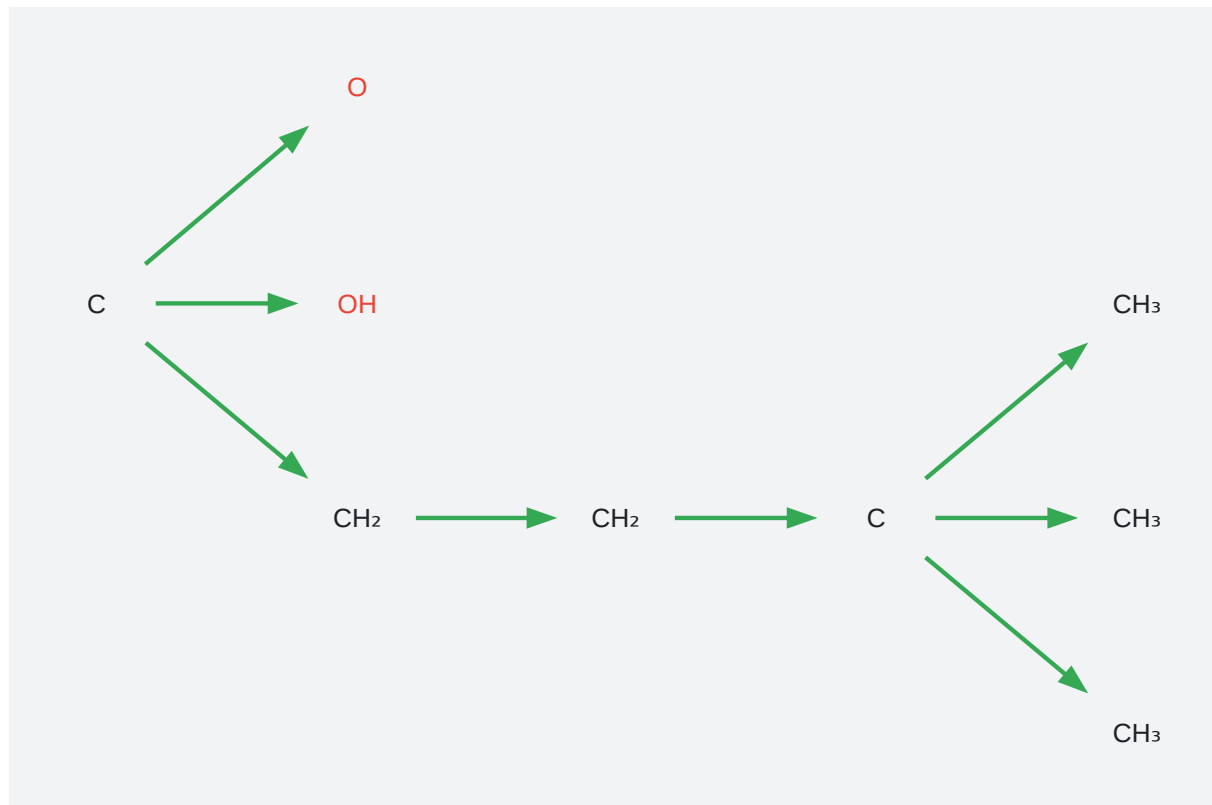
This technical guide provides a comprehensive overview of the structure, formula, and key chemical properties of **4,4-Dimethylpentanoic acid**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the essential data, experimental protocols, and structural information for this compound.

## Chemical Structure and Formula

**4,4-Dimethylpentanoic acid** is a branched-chain carboxylic acid. Its structure consists of a pentanoic acid backbone with two methyl groups attached to the fourth carbon atom.

IUPAC Name: **4,4-Dimethylpentanoic acid**<sup>[1]</sup> Synonyms: 4,4-Dimethylvaleric acid, Neopentylacetic acid<sup>[1]</sup> CAS Number: 1118-47-4<sup>[1]</sup> Molecular Formula: C<sub>7</sub>H<sub>14</sub>O<sub>2</sub><sup>[1]</sup>

Below is a diagram illustrating the molecular structure of **4,4-Dimethylpentanoic acid**.



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Caption: Molecular structure of **4,4-Dimethylpentanoic acid**.

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **4,4-Dimethylpentanoic acid**.

Property	Value	Reference
Molecular Weight	130.18 g/mol	[1]
Appearance	Colorless to pale yellow liquid	
Melting Point	81.5-82 °C	
Boiling Point	133 °C at 12 Torr	
Density	0.938 g/cm <sup>3</sup>	
Solubility	Soluble in organic solvents, limited solubility in water	

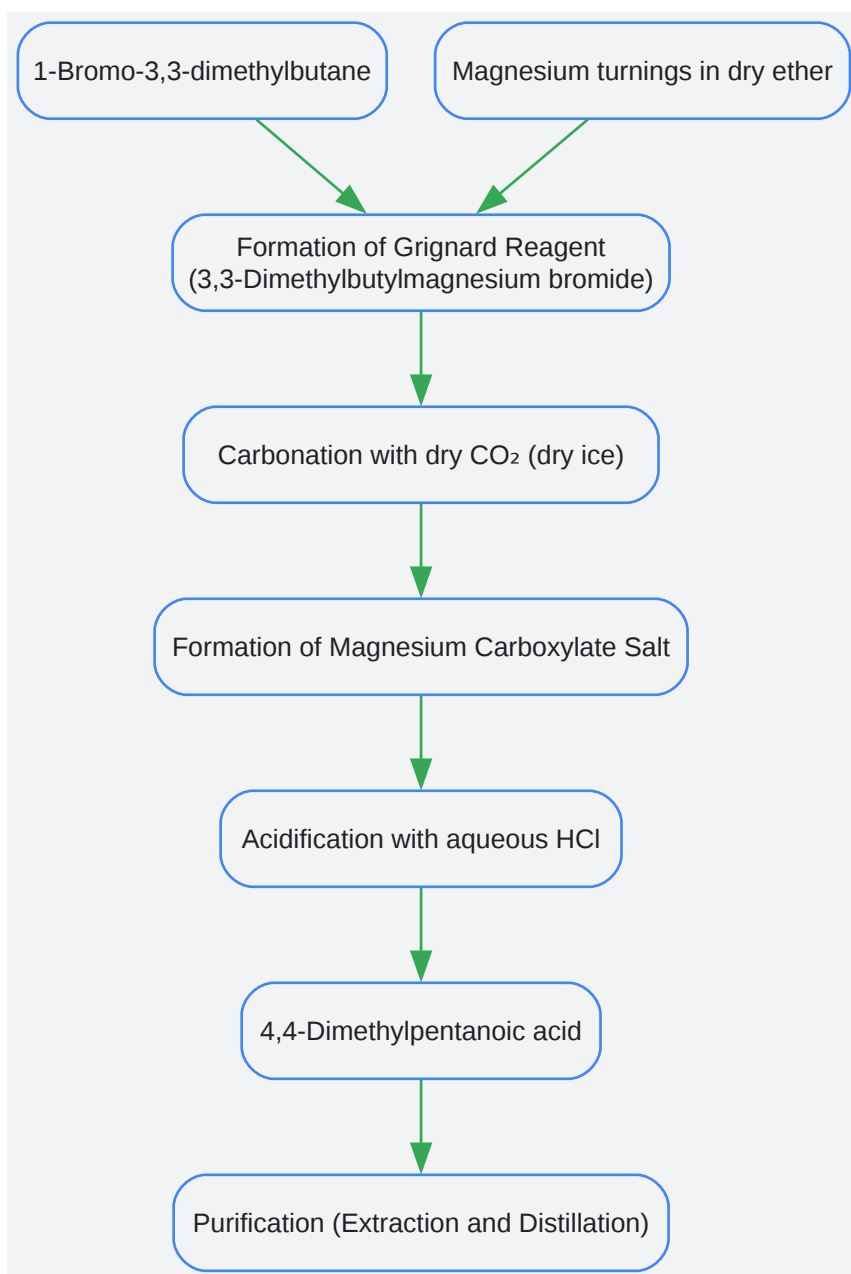
## Experimental Protocols

This section details the experimental procedures for the synthesis and characterization of **4,4-Dimethylpentanoic acid**.

### Synthesis via Grignard Reaction

A common and effective method for the synthesis of **4,4-Dimethylpentanoic acid** is through the carbonation of a Grignard reagent prepared from 1-bromo-3,3-dimethylbutane.[2]

Workflow for the Synthesis of **4,4-Dimethylpentanoic Acid**



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Caption: A generalized workflow for the synthesis of **4,4-Dimethylpentanoic acid**.

Materials:

- 1-bromo-3,3-dimethylbutane
- Magnesium turnings

- Anhydrous diethyl ether
- Dry ice (solid carbon dioxide)
- Hydrochloric acid (aqueous solution)
- Sodium sulfate (anhydrous)

#### Procedure:

- **Grignard Reagent Formation:** In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromo-3,3-dimethylbutane in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- **Carbonation:** The reaction mixture is cooled in an ice bath. Crushed dry ice is slowly added in small portions to the vigorously stirred Grignard solution. A white precipitate will form. The addition is continued until the exothermic reaction ceases.
- **Acidification and Extraction:** The reaction mixture is allowed to warm to room temperature. A dilute solution of hydrochloric acid is added slowly to dissolve the magnesium salts and to protonate the carboxylate. The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether.
- **Purification:** The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed by rotary evaporation. The crude **4,4-Dimethylpentanoic acid** is then purified by vacuum distillation.

## Spectroscopic Characterization

#### <sup>1</sup>H NMR Spectroscopy Protocol:

- **Sample Preparation:** Dissolve approximately 10-20 mg of purified **4,4-Dimethylpentanoic acid** in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) in an NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00).

- Instrument Parameters:
  - Spectrometer: 400 MHz or higher field NMR spectrometer
  - Pulse Program: Standard single-pulse sequence
  - Number of Scans: 16-32
  - Relaxation Delay: 1-2 seconds
  - Spectral Width: 0-15 ppm

#### <sup>13</sup>C NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve approximately 50-100 mg of purified **4,4-Dimethylpentanoic acid** in 0.6-0.7 mL of CDCl<sub>3</sub> in an NMR tube with TMS.
- Instrument Parameters:
  - Spectrometer: 100 MHz or higher field NMR spectrometer
  - Pulse Program: Proton-decoupled pulse sequence
  - Number of Scans: 1024 or more, depending on concentration
  - Relaxation Delay: 2-5 seconds
  - Spectral Width: 0-200 ppm

#### FT-IR Spectroscopy Protocol:

- Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used by placing a drop of the neat liquid directly on the ATR crystal.
- Instrument Parameters:

- Spectrometer: FT-IR spectrometer
- Mode: Transmittance or Absorbance
- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16-32
- Data Acquisition: A background spectrum of the clean KBr plates or empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

#### Expected Spectral Features:

- O-H stretch: A very broad band in the region of 3300-2500  $\text{cm}^{-1}$  due to the carboxylic acid hydroxyl group.
- C-H stretch: Sharp peaks around 2960-2870  $\text{cm}^{-1}$  corresponding to the aliphatic C-H bonds.
- C=O stretch: A strong, sharp absorption band around 1710  $\text{cm}^{-1}$  characteristic of the carbonyl group in a carboxylic acid.
- C-O stretch: A medium intensity band in the 1300-1200  $\text{cm}^{-1}$  region.

## Physical Property Determination

- Sample Preparation: A small amount of the solid **4,4-Dimethylpentanoic acid** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus.
- Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a rate of 10-20  $^{\circ}\text{C}/\text{min}$  initially to get an approximate melting point. The procedure is then repeated with a fresh sample, and the heating rate is slowed to 1-2  $^{\circ}\text{C}/\text{min}$  as the approximate melting point is approached. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

- Apparatus: A vacuum distillation apparatus, including a distillation flask, condenser, receiving flask, thermometer, and a vacuum source with a manometer.
- Procedure: The purified **4,4-Dimethylpentanoic acid** is placed in the distillation flask with a few boiling chips. The apparatus is assembled and evacuated to the desired pressure (e.g., 12 Torr). The flask is heated gently. The temperature at which the liquid boils and the distillate is collected at a steady rate is recorded as the boiling point at that specific pressure.

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## References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4,4-Dimethylpentanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072436#structure-and-formula-of-4-4-dimethylpentanoic-acid]

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